N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features two indole rings connected by a propanamide linker. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Rings: The indole rings can be synthesized via Fischer indole synthesis or other methods.
Linking the Indole Rings: The two indole rings are connected through a propanamide linker using amide bond formation reactions, such as the reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions may introduce halogen or nitro groups onto the indole rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
- N-(1H-indol-6-yl)-3-(4-hydroxy-1H-indol-1-yl)propanamide
- N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-3-yl)propanamide
Uniqueness
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the specific positions of the indole rings and the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-6-5-14-7-10-21-17(14)13-15/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |
InChI Key |
YNCGTWYUWUWWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.